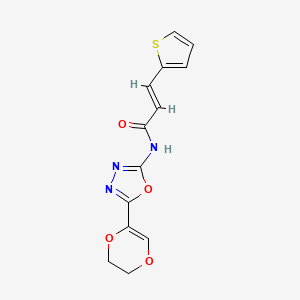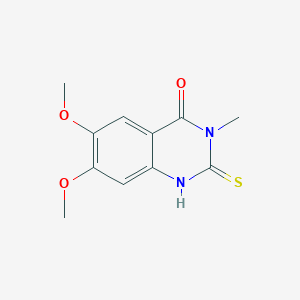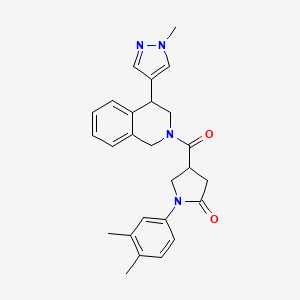
4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound characterized by its molecular structure, which includes a chloro group, a benzamide moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the reaction of 4-methylpiperazine with thiophen-3-yl ethylamine to form the intermediate piperazine-thiophene compound. This intermediate is then reacted with 4-chlorobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or piperazines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological pathways or receptors involved in disease processes.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N-(2-(4-methylpiperazin-1-yl)phenyl)benzamide
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide
4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness: 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to its specific structural features, including the presence of the thiophen-3-yl group. This group may confer distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21-7-9-22(10-8-21)17(15-6-11-24-13-15)12-20-18(23)14-2-4-16(19)5-3-14/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAUJOJCSUXDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride](/img/structure/B2882293.png)
![4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2882295.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)
![N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide](/img/structure/B2882305.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)
![6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B2882310.png)

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)

